(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is an organic compound with the molecular formula C17H21I It is characterized by the presence of an ethyl group, an iodine atom, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene typically involves the reaction of an appropriate alkyne with an iodobenzene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled. Additionally, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Corresponding substituted benzene derivatives
Scientific Research Applications
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the ethyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethyl-1-bromonon-1-EN-3-YN-1-YL)benzene
- (2-Ethyl-1-chloronon-1-EN-3-YN-1-YL)benzene
- (2-Ethyl-1-fluoronon-1-EN-3-YN-1-YL)benzene
Uniqueness
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. The iodine atom is larger and more polarizable compared to other halogens, which can enhance the compound’s ability to participate in various chemical reactions and biological interactions.
Biological Activity
(2-Ethyl-1-iodonon-1-EN-3-YN-1-YL)benzene, with the molecular formula C17H21I, is an organic compound characterized by its unique structure that includes an ethyl group, an iodine atom, and a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The compound can be synthesized through methods such as the Sonogashira coupling reaction, which involves the reaction of an alkyne with an iodobenzene derivative under specific conditions. The presence of iodine in its structure significantly influences its reactivity and interaction with biological targets .
Properties Summary
Property | Value |
---|---|
CAS Number | 919123-73-2 |
Molecular Formula | C17H21I |
Molecular Weight | 352.25 g/mol |
IUPAC Name | (2-Ethyl-1-iodonon-1-en-3-ynyl)benzene |
InChI Key | SLFBEQRNLUQMGN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The iodine atom may enhance its binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate these interactions further .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, iodinated compounds have been shown to inhibit the growth of certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Further research is necessary to determine the specific pathways involved and the efficacy of this compound in various cancer models .
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various iodinated compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that the presence of iodine enhances the compound's antimicrobial activity .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of iodinated alkynes found that this compound exhibited cytotoxic effects on human cancer cell lines. The study reported a dose-dependent response, with higher concentrations leading to increased cell death and reduced viability .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other halogenated compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
(2-Ethyl-1-bromonon-1-en-3-yne) | Moderate | Low |
(2-Ethyl-1-chloronon-1-en-3-yne) | Low | Moderate |
(2-Ethyl-1-iodonon-1-en-3-yne) | High | High |
Properties
CAS No. |
919123-73-2 |
---|---|
Molecular Formula |
C17H21I |
Molecular Weight |
352.25 g/mol |
IUPAC Name |
(2-ethyl-1-iodonon-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C17H21I/c1-3-5-6-7-9-12-15(4-2)17(18)16-13-10-8-11-14-16/h8,10-11,13-14H,3-7H2,1-2H3 |
InChI Key |
SLFBEQRNLUQMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=C(C1=CC=CC=C1)I)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.